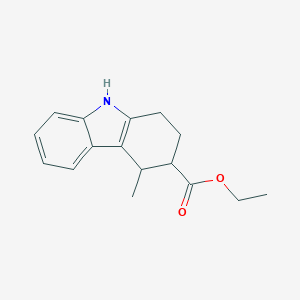
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one, also known as CPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. CPPC is a heterocyclic compound that belongs to the class of pyrazole derivatives.
Mechanism of Action
The mechanism of action of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one is not fully understood. However, studies have shown that (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one may act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one may also act as an inhibitor of certain cellular signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has been shown to have anti-inflammatory, anticancer, and antifungal activities. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has also been shown to inhibit the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one may also inhibit certain cellular signaling pathways involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one in lab experiments is its potential therapeutic applications in various diseases. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has been shown to have anti-inflammatory, anticancer, and antifungal activities, making it a potential candidate for drug development. However, one limitation of using (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one in lab experiments is its relatively complex synthesis process, which may limit its availability and accessibility for research purposes.
Future Directions
There are several future directions for the research of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one. One direction is to further investigate the mechanism of action of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one, particularly its inhibition of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. Another direction is to study the potential therapeutic applications of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one in various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to optimize the synthesis process of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one to make it more accessible for research purposes.
Synthesis Methods
The synthesis of (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one can be achieved through a multistep reaction process. The first step involves the reaction of 2-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate in the presence of acetic acid to form 3-ethyl-2-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester. The second step involves the reaction of the obtained compound with chloroacetyl chloride in the presence of triethylamine to form (E)-3-chloro-1-(2-phenyl-1H-pyrazol-5-yl)-2-propen-1-one. The final step involves the reaction of the obtained compound with 3-methylcyclohex-2-en-1-one in the presence of potassium carbonate to form (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one.
Scientific Research Applications
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has been studied for its anti-inflammatory, anticancer, and antifungal activities. (6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain.
properties
Product Name |
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one |
|---|---|
Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
(6E)-4-chloro-3-methyl-6-(2-phenyl-1H-pyrazol-5-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C16H13ClN2O/c1-11-9-16(20)13(10-14(11)17)15-7-8-19(18-15)12-5-3-2-4-6-12/h2-10,18H,1H3/b15-13+ |
InChI Key |
GDVMPFSHDFKKFJ-FYWRMAATSA-N |
Isomeric SMILES |
CC1=CC(=O)/C(=C/2\C=CN(N2)C3=CC=CC=C3)/C=C1Cl |
SMILES |
CC1=CC(=O)C(=C2C=CN(N2)C3=CC=CC=C3)C=C1Cl |
Canonical SMILES |
CC1=CC(=O)C(=C2C=CN(N2)C3=CC=CC=C3)C=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304515.png)
![7-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304516.png)
![ethyl 9-oxo-3-(1H-pyrrol-1-yl)-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B304519.png)
![3-amino-N-(4-methoxyphenyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304520.png)
![3-amino-2-benzoyl-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304522.png)
![2-acetyl-3-amino-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304523.png)
![ethyl 3-amino-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B304524.png)
![9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304525.png)
![2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B304526.png)
![2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304530.png)
![2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304531.png)
![ethyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B304533.png)
![3,6-diamino-5-cyano-N-(4-methoxyphenyl)-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304536.png)